2,3-Dichloro-5-methoxyquinoxaline
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Overview
Description
2,3-Dichloro-5-methoxyquinoxaline is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of two chlorine atoms and one methoxy group attached to the quinoxaline ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-methoxyquinoxaline typically involves the condensation of 2,3-dichloroaniline with 1,2-dicarbonyl compounds such as glyoxal or benzil. The reaction is usually carried out in the presence of a catalyst like acetic acid or hydrochloric acid under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like toluene or ethanol can enhance the solubility of reactants and improve the yield of the desired product. The reaction mixture is typically purified by recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-methoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran
Substitution: Nucleophiles like amines, thiols; conditionssolvent like dimethylformamide or acetonitrile
Major Products Formed
Oxidation: Quinoxaline derivatives with additional functional groups
Reduction: Aminoquinoxalines
Substitution: Substituted quinoxalines with various functional groups
Scientific Research Applications
2,3-Dichloro-5-methoxyquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-methoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
2,3-Dichloro-5-methoxyquinoxaline can be compared with other quinoxaline derivatives, such as:
2,3-Dichloroquinoxaline: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
2,3-Dichloro-6-methoxyquinoxaline: Similar structure but with the methoxy group at a different position, leading to variations in physical and chemical properties.
2,3-Dichloro-5,6-dimethoxyquinoxaline: Contains an additional methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C9H6Cl2N2O |
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Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,3-dichloro-5-methoxyquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)13-9(11)8(10)12-5/h2-4H,1H3 |
InChI Key |
IWWDZAKTAZHJNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
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